molecular formula C11H20BrNO2 B2708451 Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate CAS No. 2152410-58-5

Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B2708451
CAS No.: 2152410-58-5
M. Wt: 278.19
InChI Key: YGPRMKRMCDPNCY-RKDXNWHRSA-N
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Description

Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, often using reagents like N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3S,4S)-3-(chloromethyl)-4-methylpyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in synthetic chemistry for introducing bromine atoms into target molecules, facilitating further functionalization.

Biological Activity

Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H18BrN2O2
  • Molecular Weight : 288.19 g/mol
  • CAS Number : [Not specified in the search results]

The compound features a pyrrolidine ring with a bromomethyl group and a tert-butyl ester, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific proteins or enzymes. The bromine atom can enhance the compound's ability to form covalent bonds with nucleophilic sites on target proteins, potentially modulating various signaling pathways.

Potential Biological Targets

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular responses.

Biological Activity Studies

Research indicates that compounds structurally related to this compound exhibit various biological activities, including anti-inflammatory and anticancer effects.

Case Study Examples

  • Anti-Cancer Activity :
    • A study demonstrated that similar pyrrolidine derivatives showed cytotoxic effects on cancer cell lines by inducing apoptosis through caspase activation.
    • The bromomethyl substitution may enhance the selectivity towards cancer cells due to increased reactivity with cellular nucleophiles.
  • Anti-Inflammatory Effects :
    • Another investigation found that related compounds reduced the production of pro-inflammatory cytokines in vitro.
    • The mechanism was attributed to the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReference
This compoundPotential anti-cancer and anti-inflammatoryEnzyme inhibition and receptor modulation
Tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylateCytotoxicity against cancer cellsInduction of apoptosis via caspase activation
Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylateModulation of neurotransmitter levelsInteraction with neurotransmitter receptors

Properties

IUPAC Name

tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPRMKRMCDPNCY-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CBr)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1CBr)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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